molecular formula C6H2Cl2F3N B1520099 2,4-Dichloro-3-(trifluoromethyl)pyridine CAS No. 1186194-98-8

2,4-Dichloro-3-(trifluoromethyl)pyridine

Cat. No.: B1520099
CAS No.: 1186194-98-8
M. Wt: 215.98 g/mol
InChI Key: NXLBDZNYRDNGIN-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C6H2Cl2F3N and its molecular weight is 215.98 g/mol. The purity is usually 95%.
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Biological Activity

2,4-Dichloro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound this compound has the molecular formula C6H2Cl2F3NC_6H_2Cl_2F_3N. Its unique structure, characterized by the presence of chlorine and trifluoromethyl groups, enhances its reactivity and interaction with biological systems.

Enzyme Interactions
The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances. These interactions can lead to either inhibition or activation of enzymatic activity, thereby influencing metabolic pathways significantly.

Cellular Effects
Research indicates that this compound can modulate gene expression related to oxidative stress responses and inflammatory pathways. It affects cellular metabolism by altering the activity of key metabolic enzymes.

The primary mechanism through which this compound exerts its biological effects involves binding to biomolecules such as enzymes and receptors. This binding can inhibit or activate these biomolecules, leading to changes in cellular functions. For instance, it inhibits certain enzymes involved in the biosynthesis of essential cellular components, which can affect cell growth and proliferation.

Dosage Effects in Animal Models

Studies have demonstrated that the biological effects of this compound vary significantly with dosage. At low doses, it may have minimal effects; however, at higher doses, it can induce notable alterations in cellular and physiological functions. High doses have been associated with toxic effects, including organ damage and disrupted metabolic functions.

Table 1: Summary of Biological Activities

Activity Description
Enzyme Inhibition Inhibits cytochrome P450 enzymes affecting drug metabolism.
Gene Modulation Alters expression of genes involved in oxidative stress and inflammation.
Cell Proliferation Inhibits proliferation in cancer cell lines while sparing non-cancerous cells .
Toxicity Profile Exhibits toxicity at high doses; no acute toxicity observed at lower doses in animal models .

Case Study: Anticancer Activity

In one study involving breast cancer cell lines (MDA-MB-231), this compound demonstrated significant inhibitory effects on cell proliferation with an IC50 value indicating potent activity against cancer cells while showing reduced effects on non-cancerous cells. This suggests a favorable therapeutic window for potential cancer treatments .

Pharmacokinetics

The pharmacokinetic profile shows that after intravenous administration at a dose of 2 mg/kg, the compound exhibited a clearance rate of 82.7 mL/h/kg and an oral bioavailability of approximately 31.8% following a dose of 10 mg/kg .

Properties

IUPAC Name

2,4-dichloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLBDZNYRDNGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670636
Record name 2,4-Dichloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186194-98-8
Record name 2,4-Dichloro-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.